[4-(5-Chloro-2-methylphenyl)piperazin-1-yl](4-methoxy-3-methylphenyl)methanone
Overview
Description
4-(5-Chloro-2-methylphenyl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 4-methoxy-3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-2-methylphenyl)piperazin-1-ylmethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine ring is then substituted with the 5-chloro-2-methylphenyl group and the 4-methoxy-3-methylphenyl group through nucleophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the substituted piperazine with the methanone group under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine:
- Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological or psychiatric disorders.
Industry:
- Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-methylphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
4-(5-Chloro-2-methylphenyl)piperazin-1-ylmethanone: Similar structure but lacks the methyl group on the methoxyphenyl ring.
4-(5-Chloro-2-methylphenyl)piperazin-1-ylmethanone: Similar structure but lacks the methoxy group on the phenyl ring.
Uniqueness:
- The presence of both the 5-chloro-2-methylphenyl and 4-methoxy-3-methylphenyl groups in 4-(5-Chloro-2-methylphenyl)piperazin-1-ylmethanone provides a unique combination of electronic and steric effects, potentially leading to distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4-methoxy-3-methylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-14-4-6-17(21)13-18(14)22-8-10-23(11-9-22)20(24)16-5-7-19(25-3)15(2)12-16/h4-7,12-13H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBHGNUTHNGETB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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